n-[2-(Tetradecyloxy)phenyl]acetamide
Description
Significance of the Acetamide (B32628) Functional Group in Chemical Research
The acetamide functional group, with the structure CH₃CONH-, is a cornerstone in organic and medicinal chemistry. As the simplest amide derived from acetic acid, it is a versatile building block in the synthesis of a wide array of organic compounds. nih.govmdpi.com Its prevalence in numerous pharmaceuticals highlights its importance; the amide bond is a key feature in many biologically active molecules. The ability of the acetamide group to participate in hydrogen bonding influences the solubility and interaction of molecules with biological targets. nih.gov Furthermore, acetamide derivatives are recognized as important scaffolds in drug development, with applications as cyclooxygenase (COX) inhibitors, which are crucial in managing inflammation. nih.gov
Overview of Current Research Landscape Pertaining to N-[2-(Tetradecyloxy)phenyl]acetamide and Related Structures
While dedicated research on this compound is not extensively documented in publicly available literature, its structural components are subjects of active investigation. The compound is identified by the CAS number 67990-10-7 and has a molecular formula of C22H37NO2. epa.gov Research on related structures, particularly N-acyl anilines and o-aminophenol derivatives, provides a valuable framework for understanding its potential.
The synthesis of analogous compounds often involves the acylation of the corresponding aminophenol. For instance, the synthesis of N-phenylacetamide derivatives can be achieved by reacting anilines with chloroacetyl chloride. researchgate.net Similarly, the synthesis of 2-[4-(Hexadecyloxy)phenoxy-N-[2-(hydroxymethyl)phenyl]acetamide has been described, involving the reaction of o-aminobenzyl alcohol with 4-hexadecyloxyphenoxyacetyl chloride. prepchem.com These synthetic strategies suggest a viable pathway for the preparation of this compound from 2-(tetradecyloxy)aniline and an acetylating agent.
The biological evaluation of structurally similar compounds offers insights into potential applications. For example, derivatives of N-(2-hydroxy phenyl) acetamide have been shown to possess anti-inflammatory and anti-arthritic properties by inhibiting the expression of inflammatory cytokines. nih.govnih.gov Furthermore, various N-phenylacetamide derivatives have been synthesized and evaluated for their antibacterial activities against plant pathogens. nih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H37NO2 |
| Molecular Weight | 363.54 g/mol |
| CAS Number | 67990-10-7 |
Interdisciplinary Relevance: Bridging Organic Synthesis, Molecular Biology, and Computational Chemistry
The study of this compound and its relatives exemplifies the synergy between different scientific fields.
Organic Synthesis: The creation of these molecules relies on established and novel synthetic methodologies. The development of efficient synthetic routes, such as the ruthenium-catalyzed ortho-acylation of aniline (B41778) derivatives, is crucial for producing these compounds for further study. rsc.org The synthesis of various acetamide derivatives often serves as a practical exercise in introductory organic chemistry, demonstrating fundamental reaction mechanisms. wikipedia.org
Molecular Biology: The biological activity of these compounds is a key area of investigation. The long alkyl chain suggests potential interactions with lipid membranes, making them candidates for studying cellular processes. For example, N-acyl amino acids, which share structural similarities, are known to be involved in endogenous signaling pathways. nih.gov The evaluation of related compounds for antimicrobial or anti-inflammatory activity demonstrates the potential for these molecules to modulate biological systems. nih.govnih.gov
Computational Chemistry: Computational methods are increasingly used to predict the properties and activities of molecules like this compound. Computational studies can predict metabolic pathways, such as the N-acetylation of anilines, and help in understanding structure-activity relationships. nih.gov Molecular docking and other computational techniques are employed to design and screen novel derivatives with desired biological activities, as seen in the development of antidepressant phenylacetamides. researchgate.net
Properties
CAS No. |
67990-10-7 |
|---|---|
Molecular Formula |
C22H37NO2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-(2-tetradecoxyphenyl)acetamide |
InChI |
InChI=1S/C22H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-16-19-25-22-18-15-14-17-21(22)23-20(2)24/h14-15,17-18H,3-13,16,19H2,1-2H3,(H,23,24) |
InChI Key |
KRMVKLLDHVNWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-[2-(Tetradecyloxy)phenyl]acetamide and its Precursors
The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The key steps involve the introduction of the long tetradecyl chain and the formation of the amide bond.
Williamson Etherification and Analogous Alkylation Reactions for Long-Chain Introduction
The introduction of the C14 tetradecyloxy group onto the phenyl ring is a critical step. This is typically achieved through a Williamson etherification reaction. This reaction involves the deprotonation of a hydroxyl group on a phenol (B47542) precursor, such as 2-aminophenol (B121084), to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, a 1-halo-tetradecane (e.g., 1-bromotetradecane), resulting in the formation of the ether linkage.
The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to ensure complete deprotonation of the phenol. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the SN2 reaction mechanism.
An alternative approach involves the alkylation of 2-aminophenol with trimethyl phosphate, which can serve as an alkylating agent to introduce the long alkyl chain. youtube.com
Amide Bond Formation via Acylation Strategies
Once the tetradecyloxy group is in place, the subsequent step is the formation of the amide bond. This is achieved by the acylation of the amino group of 2-(tetradecyloxy)aniline. A common method is the reaction with an acylating agent like acetyl chloride or acetic anhydride. nih.govorgsyn.org
The reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or acetic acid byproduct that is formed. The choice of solvent can vary, with dichloromethane (B109758) or chloroform (B151607) being common options. Catalysts such as phosphomolybdic acid or copper(II) tetrafluoroborate (B81430) can be employed to improve reaction efficiency, allowing for acetylation to proceed under mild, solvent-free conditions. organic-chemistry.org
Enzymatic catalysis offers a chemoselective alternative for the acetylation of aminophenols. For instance, immobilized lipases like Novozym 435 can selectively acetylate the amino group of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, which can then be etherified. acs.org
Synthesis of Key Intermediates: Substituted Phenols and Anilines
The synthesis of this compound relies on the availability of key intermediates, namely substituted phenols and anilines. 2-Aminophenol, a primary precursor, is industrially synthesized by the reduction of 2-nitrophenol. wikipedia.orgchemicalbook.com This reduction can be carried out using hydrogen gas in the presence of a catalyst or through chemical reduction with iron or sodium sulfide. wikipedia.orgchemicalbook.com
The synthesis of substituted anilines can also be achieved from aryllithium species using trimethylsilyl (B98337) azide (B81097) to introduce the amine functionality. mdpi.com
Chemical Derivatization of the this compound Core
The core structure of this compound presents several opportunities for chemical derivatization to create a library of structurally diverse compounds. These modifications can be targeted at the phenyl ring or the acetamide (B32628) moiety.
Modifications at the Phenyl Ring for Structural Diversity
The phenyl ring of this compound is amenable to various electrophilic aromatic substitution reactions. These reactions can introduce a wide range of functional groups, leading to significant structural diversity.
For instance, formylation of the phenyl ring can be achieved to introduce aldehyde groups. orgsyn.org Other potential modifications include nitration, halogenation, and Friedel-Crafts acylation or alkylation, which would introduce nitro, halo, acyl, or alkyl groups, respectively, onto the aromatic ring. khanacademy.org The positions of these substitutions will be directed by the existing ether and amide groups.
Post-modification strategies, such as the McMurry reaction, could potentially be employed to couple the phenyl ring with other aromatic systems, creating more complex molecular architectures. mdpi.comnih.gov
Functionalization of the Acetamide Moiety for Targeted Properties
The acetamide group also offers sites for chemical modification. The hydrogen atom on the nitrogen can be substituted with various alkyl or aryl groups. researchgate.net Furthermore, the acetyl group itself can be replaced with other acyl groups to generate a series of N-acyl derivatives.
The methylene (B1212753) group of the acetamide can also be functionalized. For example, it can be halogenated to introduce a reactive handle for further transformations. epa.gov Additionally, the amide bond can be hydrolyzed to regenerate the amine, which can then be reacted with different acylating agents to create a diverse set of amides.
Integration into Hybrid Molecules and Complex Architectures
The synthesis of hybrid molecules such as bis(thiourea) derivatives, triazole derivatives, and cationic lipids often involves multi-step reactions with various intermediates. However, specific examples detailing the use of This compound as a direct precursor or building block for these complex structures are not extensively reported in the available literature.
General synthetic pathways for these classes of compounds are established:
Bis(thiourea) derivatives are typically synthesized through the condensation reaction between isothiocyanates and diamines. researchgate.netnih.gov Symmetrical and unsymmetrical bis-thioureas have been created and show a range of biological activities. nih.gov
Triazole derivatives can be formed via methods like the Huisgen cycloaddition, which can be performed without metal catalysts. rsc.org These compounds are of significant interest due to their wide array of biological activities, including anticancer properties. nih.govrsc.org
Cationic lipids are crucial components of non-viral vectors for gene delivery. researchgate.netnih.gov Their synthesis involves creating amphiphilic molecules with a hydrophilic headgroup and a hydrophobic tail, but specific syntheses starting from This compound are not described in the provided results. nih.govox.ac.ukrsc.org
While This compound possesses a hydrophobic tetradecyloxy tail and a reactive acetamide group, which theoretically could be modified to participate in such syntheses, dedicated studies to demonstrate these specific transformations are not found in the current body of research.
Optimization of Reaction Parameters and Yield Efficiency
Detailed studies on the optimization of reaction parameters specifically for the synthesis of This compound are not prominently featured in scientific databases. General principles of reaction optimization for the synthesis of related acetamide and ether compounds can be inferred, but direct experimental data for this compound is lacking.
Catalysis and Solvent System Optimization
The synthesis of acetamides can be influenced by the choice of catalyst and solvent. For instance, the alkylation of amines to produce acetamide derivatives is often carried out in the presence of a base like potassium carbonate in a solvent such as acetone. nih.gov The Schotten-Baumann reaction is another method used for synthesizing N-phenyl-acetamide derivatives, which involves a base and can be performed in a two-phase system. ijper.org However, specific studies aimed at optimizing the catalyst and solvent system to maximize the yield and purity of This compound are not available.
Reaction Kinetics and Temperature Dependencies
Information regarding the reaction kinetics and the effect of temperature on the synthesis of This compound is not detailed in the available literature. Generally, acylation reactions are sensitive to temperature, with lower temperatures often used to control the reaction rate and minimize side products. nih.gov The progress of such reactions is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. nih.gov Without specific kinetic studies, a detailed discussion on the temperature dependencies for the synthesis of This compound cannot be provided.
Structure Activity Relationship Sar Investigations
Impact of Alkyl Chain Length on Molecular Interactions and Observed Activities
The length of the alkoxy chain is a critical determinant of the biological activity of lipophilic compounds. In a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of the alkoxy chain was shown to markedly influence potency at the mu-opioid receptor (MOR). nih.gov While not a direct analog, the principles observed in this study can be extrapolated to understand the potential behavior of n-[2-(tetradecyloxy)phenyl]acetamide. In the nitazene (B13437292) series, an ethoxy chain conferred the highest potency, and variations in chain length led to significant differences in in vivo effects such as locomotor activity, hot plate latency, and body temperature in mice. nih.gov
For N-alkylmorpholine derivatives, a clear structure-activity relationship was established where compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects. researchgate.net This suggests that an optimal lipophilicity is required for potent activity, a principle that is likely applicable to this compound. The tetradecyl (C14) chain of the title compound falls within this optimal range, indicating a balance between aqueous solubility and the ability to partition into lipid membranes to reach its target.
The following table summarizes the effect of alkyl chain length on the in vitro potency of nitazene analogs at the mu-opioid receptor, illustrating the importance of this structural feature.
| Compound | Alkoxy Chain | MOR Affinity (Ki, nM) | MOR Potency (EC50, pM) |
| Metonitazene | Methoxy (B1213986) (C1) | 1.1 | 100 |
| Etonitazene | Ethoxy (C2) | 0.3 | 30 |
| Protonitazene | Propoxy (C3) | 0.6 | 60 |
| Isotonitazene | Isopropoxy (iC3) | 0.4 | 40 |
| Butonitazene | Butoxy (C4) | 1.4 | 120 |
Data adapted from a study on nitazene analogs. nih.gov
Influence of Positional Isomerism on Physicochemical and Biological Profiles (e.g., ortho- vs. para-tetradecyloxy substitution)
The position of the alkoxy group on the phenyl ring significantly affects the molecule's conformation and, consequently, its biological and physicochemical properties. In a study of N-(4-methoxy-3-nitrophenyl)acetamide, a para-alkoxy substituted acetanilide (B955), the methoxy and acetamide (B32628) groups were found to be nearly coplanar with the phenyl ring. iucr.org This planarity can influence how the molecule packs in a crystal lattice and its interactions with a biological receptor.
The table below highlights the conformational differences observed in the crystal structures of ortho- and para-substituted acetanilide derivatives.
| Compound | Positional Isomer | Dihedral Angle (Phenyl Ring vs. Acetamide Group) |
| N-(4-Methoxy-3-nitrophenyl)acetamide | para | Nearly coplanar (~0°) iucr.org |
| 2-chloro-N-(4-methoxyphenyl)acetamide | para | 28.87° nih.gov |
| N-ethyl-N-(o-benzoylphenyl)acetamide | ortho | Significant non-planarity due to restricted rotation researchgate.net |
Conformational Analysis and its Correlation with Molecular Recognition
The conformation of N-arylacetamides is a key factor in their molecular recognition by biological targets. The rotation around the amide C-N bond and the aryl-N bond can be restricted, leading to the existence of stable rotational isomers (rotamers). researchgate.net For instance, in N-alkyl-N-(o-acylphenyl)acetamides, the presence of two rotational isomers was clearly observed in solution by 1H NMR spectroscopy. researchgate.net
In N-aromatic acetamides bearing a thiophene (B33073) ring, the Z-conformers of N-(2-thienyl)acetamides are stabilized by an intramolecular interaction between the amide carbonyl oxygen and the thiophene sulfur. nih.gov This type of intramolecular interaction can also be envisioned for this compound, where a hydrogen bond or other weak interaction between the ether oxygen of the tetradecyloxy group and the N-H of the acetamide could stabilize a particular conformation. Such a conformation would pre-organize the molecule for binding to a receptor, potentially increasing its affinity.
Theoretical calculations on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides have shown the existence of two stable conformation pairs, gauche and cis, with the gauche conformers being generally more stable. researchgate.net The relative populations of these conformers can be influenced by the solvent, indicating that the local environment plays a role in the conformational preference. researchgate.net The specific conformation adopted by this compound in a biological system will therefore be a balance of these intramolecular and intermolecular forces.
Contribution of Peripheral Substituents to Binding Affinities and Specificity
Peripheral substituents on the phenyl ring or the acetamide group can fine-tune the binding affinity and specificity of N-arylacetamides. In a series of 1-heteroaryl-2-alkoxyphenyl analogs developed as inhibitors of SARS-CoV-2 replication, systematic structure-activity relationship studies demonstrated that the nature of the heteroaryl moiety and the alkoxy group were both important for antiviral activity. nih.gov This highlights that even distal parts of the molecule can contribute significantly to its biological function.
For fentanyl analogs, a broad class of N-phenylpropanamides, substitutions on the phenyl ring, the piperidine (B6355638) ring, or replacement of the N-propionyl group can lead to profound differences in potency and efficacy. wikipedia.org For example, adding a methyl group to the piperidine ring can significantly alter the pharmacological properties. wikipedia.org While structurally different, these findings underscore the principle that small changes to the periphery of a core scaffold can have a large impact on biological activity.
The following table provides examples of how peripheral substituents on the fentanyl scaffold affect its potency, illustrating the general principles of SAR that are also applicable to other N-aryl amides.
| Fentanyl Analog | Peripheral Modification | Relative Potency (to Morphine) |
| Fentanyl | None | 100 |
| Alfentanil | N-propionyl replaced with N-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl] | 20-30 |
| Sufentanil | Phenyl ring substituted with a thienyl group | 500-1000 |
| Carfentanil | Methyl ester added to the 4-position of the piperidine ring | 10,000 |
Data is approximate and for illustrative purposes.
Molecular Interactions and Biological System Interrogation
Enzymatic Target Engagement and Modulation
The acetamide (B32628) scaffold is a common feature in many biologically active molecules, and its derivatives have been investigated for their ability to modulate the activity of various enzymes.
Enoyl-acyl carrier protein (ACP) reductase, particularly the FabI isozyme, is a crucial enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway. This pathway is essential for the survival of many pathogenic bacteria, making its components attractive targets for the development of new antibacterial agents. researchgate.net While direct studies on the binding of n-[2-(tetradecyloxy)phenyl]acetamide to FabI are not available in the current literature, the broader class of acetamide derivatives has been a subject of investigation for FabI inhibition.
Researchers have explored various acetamide-containing structures for their potential to inhibit FabI. For instance, different chemical classes, including acetamide derivatives, have been examined for their interaction with the active site of enzymes like cytochrome P450 14-α-sterol demethylase and enoyl reductase from E. coli. researchgate.netmdpi.com The exploration of azetidine-based ene-amides has also been highlighted as a promising avenue for developing potent bacterial FabI inhibitors. researchgate.net Furthermore, a structure-guided lead optimization of benzimidazole (B57391) FabI inhibitors, which are distinct from but related in principle to acetamide derivatives, has yielded compounds with low nanomolar enzymatic activity and promising antibacterial effects against pathogens like Francisella tularensis and Staphylococcus aureus. researchgate.net
Given that the acetamide moiety is a key structural feature, it is plausible that this compound could exhibit some affinity for the FabI active site. The long tetradecyloxy chain could potentially interact with the hydrophobic substrate-binding pocket of the enzyme. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation through molecular docking studies and in vitro enzymatic assays.
Beyond FabI, compounds containing the acetamide structure have been shown to inhibit a range of other enzymes. A series of substituted acetamide derivatives were designed and synthesized to evaluate their potential as butyrylcholinesterase (BChE) inhibitors for the management of Alzheimer's disease. nih.gov Several of these compounds displayed significant inhibitory activity against BChE, with one particular compound exhibiting the highest inhibition with an IC50 value of 3.94 μM. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for this compound. nih.gov
In another study, the biological activity of disubstituted chloroacetamides was profiled. mdpi.com These compounds, often used as herbicides, were investigated for their interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com The results indicated that some derivatives could inhibit CYP1A2, potentially leading to an increased concentration of drugs metabolized by this enzyme. mdpi.com Furthermore, novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol structural motif have been identified as highly potent inhibitors of both acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms. nih.gov
Additionally, α-bromo acetamide has been used as a thiol-reactive group in the modification of ceramide analogues to create potent inhibitors of acid ceramidase (aCDase), an enzyme implicated in fibrotic diseases. acs.org
These findings underscore the versatility of the acetamide scaffold in interacting with and modulating the activity of a diverse array of enzymes. The specific nature of the substitutions on the acetamide core dictates the target specificity and inhibitory potency.
Receptor-Ligand Interaction Studies (for related acetamide compounds)
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology and immunology. Related acetamide compounds have been studied for their ability to modulate key receptors involved in the immune response.
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). nih.govnih.gov Dysregulation of TLR signaling can contribute to chronic inflammatory and immune diseases. nih.gov
A study investigating the effects of N-(2-hydroxy phenyl)-acetamide, a compound structurally similar to the phenylacetamide core of this compound, revealed its role as a suppressor of TLR-2 and TLR-4. nih.gov In a rat model of adjuvant-induced arthritis, treatment with N-(2-hydroxy phenyl)-acetamide led to a significant decrease in the expression of TLR-2 and TLR-4 mRNAs in splenocytes. nih.gov This suppression of TLRs was associated with a reduction in the production of pro-inflammatory cytokines, specifically IL-1β and TNF-α. nih.gov These findings suggest that certain phenylacetamide derivatives can exert anti-inflammatory effects by modulating TLR-mediated signaling pathways. nih.gov
The mechanism of TLR activation often involves dimerization, for instance, TLR2 with TLR1 or TLR6, to recognize bacterial lipoproteins and lipopeptides. nih.gov TLR4, on the other hand, is primarily responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov The modulation of these receptors by small molecules can either trigger an immune response (agonism) or block it (antagonism), offering therapeutic potential for a variety of conditions.
Table 1: Effect of N-(2-hydroxy phenyl)-acetamide on Cytokine Levels
| Treatment Group | IL-1β Levels (pg/mL) | TNF-α Levels (pg/mL) |
|---|---|---|
| Arthritic Control | High | High |
| N-(2-hydroxy phenyl)-acetamide | Significantly decreased (p < 0.003) | Significantly decreased (p < 0.001) |
Data derived from a study on adjuvant-induced arthritic rats. nih.gov
Cellular and Biochemical Pathway Interrogation
The engagement of molecular targets by a compound ultimately translates into effects on cellular and biochemical pathways, such as microbial growth and metabolism.
While direct studies on this compound are limited, research on related compounds provides insights into their potential effects on microbial systems. A series of novel N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated promising in vitro antibacterial activities against several plant-pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.comnih.gov One of the most effective compounds from this series was found to cause rupture of the bacterial cell membrane, as confirmed by scanning electron microscopy. mdpi.comnih.gov
Similarly, a series of 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety exhibited potent antibacterial activity, particularly against Xoo, with EC50 values significantly lower than commercial bactericides. acs.org These compounds were found to interact with the CRP-like protein and inhibit the expression of the clp gene, which is involved in bacterial stress tolerance and virulence. acs.org
The presence of the long tetradecyloxy chain in this compound is also a significant structural feature. Long-chain alcohols and phenols are known for their antimicrobial properties. nih.gov The antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus has been shown to be dependent on the length of the aliphatic carbon chain. nih.gov For instance, 1-dodecanol (B7769020) (a 12-carbon chain alcohol) and 1-tridecanol (B166897) (a 13-carbon chain alcohol) displayed the highest antibacterial activity among the tested compounds. nih.gov While the mechanism can vary, some long-chain alcohols cause membrane damage leading to leakage of cellular components like K+ ions. nih.gov The hydrophobic tetradecyl chain of the target compound could potentially facilitate its insertion into the lipid bilayer of bacterial membranes, disrupting their integrity and function.
Furthermore, studies on long-chain primary alcohols extracted from Solena amplexicaulis leaves have demonstrated antibacterial properties against Salmonella gallinarum. researchgate.net
Table 2: Antibacterial Activity of N-phenylacetamide Derivatives against Xanthomonas species
| Compound | EC50 (µM) against Xoo |
|---|---|
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | 156.7 |
| Bismerthiazol (control) | 230.5 |
| Thiodiazole copper (control) | 545.2 |
Data from in vitro antibacterial evaluation. mdpi.comnih.gov
Mechanisms of Action in Anti-inflammatory Processes at the Cellular Level
Similarly, no studies detailing the mechanisms of action for this compound in anti-inflammatory processes at the cellular level have been published. The scientific community has investigated various other phenylacetamide derivatives for their anti-inflammatory properties; however, this specific compound with its characteristic tetradecyloxy side chain has not been the subject of such research. Therefore, data on its effects on inflammatory pathways, cytokine modulation, or enzyme inhibition at a cellular level are not available.
Due to the absence of research on this compound in these specific areas, no data tables or detailed research findings can be provided.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties. For N-[2-(tetradecyloxy)phenyl]acetamide, DFT calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.
Once the geometry is optimized, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.
For a molecule like this compound, the electron-rich aromatic ring and the oxygen atoms of the ether and amide groups would likely contribute significantly to the HOMO, while the LUMO would be distributed over the phenylacetamide portion.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT analysis.
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is critical in drug discovery for predicting how a molecule like this compound might interact with a biological target.
The simulation involves placing the ligand in the binding site of a protein and using a scoring function to estimate the strength of the interaction, or binding affinity. The results can reveal key binding modes and specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. Given its structure, this compound could be docked into the active sites of enzymes or receptors where its long tetradecyloxy chain could fit into hydrophobic pockets and the acetamide (B32628) group could act as a hydrogen bond donor or acceptor.
Molecular Dynamics Simulations for Conformational Behavior and System Interactions
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a view of the system's evolution over time. An MD simulation would model the movement of every atom in the this compound molecule, as well as the surrounding environment (e.g., water, a lipid bilayer, or a protein).
For this compound, MD simulations could be used to:
Explore its conformational flexibility, particularly the movement of the long tetradecyloxy tail.
Assess the stability of a predicted ligand-protein complex from a docking simulation.
Study how the molecule partitions into or permeates through a model cell membrane.
The simulation would provide data on fluctuations in bond lengths, angles, and dihedral angles over time, offering a detailed understanding of the molecule's dynamic behavior.
In Silico Screening and Virtual Library Design Based on the this compound Scaffold
The chemical structure of this compound can serve as a starting point, or scaffold, for designing new molecules with potentially enhanced properties. In silico (computer-based) screening allows for the rapid evaluation of a large number of derivatives.
A virtual library could be created by systematically modifying the scaffold. For example, one could vary the length of the alkoxy chain, introduce different substituents on the phenyl ring, or alter the amide portion. This library of virtual compounds could then be screened against a specific protein target using high-throughput molecular docking to identify candidates with the highest predicted binding affinities. This approach significantly accelerates the discovery of new lead compounds by prioritizing which molecules to synthesize and test in the laboratory.
Theoretical Analysis of Intermolecular Interactions
The way this compound interacts with itself and with other molecules is governed by a range of intermolecular forces. A theoretical analysis can quantify these interactions.
Hydrogen Bonding: The amide group contains a nitrogen-hydrogen (N-H) bond that can act as a hydrogen bond donor and a carbonyl oxygen (C=O) that can act as a hydrogen bond acceptor. These are crucial for interactions with protein backbones or side chains.
π-π Stacking: The phenyl ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein.
Van der Waals Forces: The long, nonpolar tetradecyloxy chain will primarily interact through van der Waals forces, particularly with hydrophobic regions of a binding pocket.
Computational methods can map the molecular electrostatic potential (MEP) onto the electron density surface, visually identifying the positive, negative, and neutral regions of the molecule and thus predicting the sites for these intermolecular interactions.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including N-[2-(tetradecyloxy)phenyl]acetamide.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are instrumental in defining the molecular framework of this compound. By analyzing the chemical shifts, integration, and coupling patterns, the precise location of each hydrogen and carbon atom can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the protons in different chemical environments. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the tetradecyloxy chain and the acetyl group resonate in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. The carbonyl carbon of the acetamide (B32628) group is typically observed at a significant downfield shift. The aromatic carbons and the carbons of the tetradecyloxy chain have distinct chemical shifts that aid in the complete assignment of the carbon skeleton.
To further resolve the complex structure and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the sequence of protons within the aliphatic chain and the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connection between the tetradecyloxy chain and the phenyl ring, as well as the position of the acetamide group.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The high-resolution mass spectrum (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, yielding ions that can be analyzed to piece together the molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups in this compound. Key absorptions in the IR spectrum confirm the presence of the amide and ether functionalities.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C=O (Amide) | Stretching | ~1660 |
| C-O (Ether) | Stretching | ~1250 |
| C-H (Aliphatic) | Stretching | ~2850-2920 |
Raman spectroscopy offers a complementary vibrational fingerprint of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar moieties and symmetric vibrations, such as the C-C bonds in the aromatic ring and the aliphatic chain. This technique is particularly useful for obtaining a holistic vibrational profile of the molecule.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely measures the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) in organic molecules. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the "found" and "calculated" values provides strong evidence for the successful synthesis of the target compound.
For this compound, the molecular formula is C₂₂H₃₇NO₂. epa.gov Based on this formula, the theoretical elemental composition can be calculated. The results from a typical elemental analysis are presented as a comparison between these theoretical values and the experimental results obtained from analyzing a purified sample of the compound.
Interactive Data Table: Elemental Analysis of this compound
Below is a representative data table summarizing the expected results from an elemental analysis of the compound. The "Found (%)" values represent typical experimental outcomes that would be considered acceptable for confirming the compound's identity, generally within ±0.4% of the theoretical values.
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 75.99 | 75.81 |
| Hydrogen (H) | 10.73 | 10.65 |
| Nitrogen (N) | 4.03 | 4.11 |
Note: The "Found (%)" values are illustrative examples of what would be expected from experimental analysis of a pure sample.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for both the purification of the synthesized compound and the quantitative assessment of its purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For purity assessment of a compound like this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a stationary phase, and a liquid mobile phase carries the sample through. nih.gov Different components interact with the stationary phase to varying degrees, causing them to elute at different times (retention times). mdpi.com A detector measures the components as they exit the column, generating a chromatogram where the area of each peak corresponds to the amount of that component. The purity of the target compound is typically determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.
For N-aryl acetamides with long alkyl chains, a reverse-phase HPLC method is common. A C18 column is often used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.
Interactive Data Table: Representative HPLC Purity Analysis
This table illustrates a typical result from an HPLC analysis designed to assess the purity of a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identity |
| 1 | 3.45 | 1,520 | 0.8 | Impurity |
| 2 | 8.92 | 188,450 | 99.2 | This compound |
Note: The data presented are representative examples for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines two powerful analytical techniques to identify different substances within a test sample. nih.gov Gas chromatography separates the components of a mixture, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides a mass spectrum, which is a fingerprint of the molecule showing its molecular weight and fragmentation pattern. acs.org This technique is highly effective for identifying the main compound and any volatile impurities. ijper.org The analysis of acylated derivatives of amines by GC-MS is a well-established method for structural confirmation. nih.gov
The resulting GC chromatogram will show a primary peak corresponding to this compound at a specific retention time. The mass spectrum for this peak would be expected to show a molecular ion (M+) peak corresponding to the molecular weight of the compound (361.59 g/mol ) and characteristic fragment ions resulting from the cleavage of the ether and amide bonds.
Research Applications and Material Science Potential
Utilization as a Building Block in Synthetic Organic Chemistry
In synthetic organic chemistry, the utility of a compound is often defined by its ability to serve as a versatile building block for the construction of more complex molecules. The structural features of n-[2-(tetradecyloxy)phenyl]acetamide make it a valuable precursor in multi-step syntheses. The 2-alkoxyaniline moiety is a key pharmacophore in a variety of biologically active compounds. The synthesis of 2-alkoxyaniline derivatives can be achieved through methods like the copper-catalyzed researchgate.netrsc.org-alkoxy rearrangement of N-alkoxyanilines, highlighting a pathway to obtaining such structures. researchgate.netresearchgate.netacs.org
The acetamide (B32628) group can be hydrolyzed to yield the corresponding amine, which can then be further functionalized. Alternatively, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. While direct examples of this compound as a starting material in complex syntheses are not extensively documented in readily available literature, the reactivity of its constituent functional groups suggests its potential as a building block. For instance, derivatives of 2-aminophenol (B121084) are used in the synthesis of benzoxazepines and other heterocyclic systems. researchgate.net The presence of the long alkyl chain also offers a way to impart lipophilicity into target molecules, a crucial aspect in the design of pharmacologically active agents that need to traverse cell membranes.
Development of Chemical Probes for Biological Research
The development of chemical probes is essential for understanding complex biological processes. These tools are designed to interact with specific biological targets, enabling their visualization and functional study. The structure of this compound is particularly relevant to the design of probes for histone deacetylase (HDAC) inhibitors. Many HDAC inhibitors consist of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme's active site.
The this compound structure can be considered a precursor to the cap group. The long tetradecyloxy chain can occupy the entrance of the HDAC active site, and its length can be a critical determinant for selectivity towards specific HDAC isoforms. While this specific compound may not be the final probe, its core structure is a key component. For example, hydroxamic acid-based probes, which are potent HDAC inhibitors, often incorporate long alkyl chains to enhance their efficacy and selectivity. rsc.org Furthermore, 2-aminophenol derivatives are integral to the synthesis of fluorescent probes for detecting biologically relevant ions. researchgate.netsci-hub.sechemsociety.org.ngacs.org
Table 1: Key Moieties of this compound and Their Roles in Probe Development
| Moiety | Potential Role in Chemical Probes |
| Tetradecyloxy Chain | Confers lipophilicity, facilitates membrane permeability, and can act as a "cap" group for enzyme inhibitors, influencing selectivity. |
| Phenylacetamide Group | Provides a scaffold for further functionalization, such as the introduction of fluorophores or reactive groups for target labeling. |
| 2-Alkoxy Aniline (B41778) Core | A common structural motif in biologically active molecules and a precursor for various heterocyclic systems used in probe design. |
Exploration in Materials Science for Amphiphilic Architectures
Amphiphilic molecules, which possess both hydrophilic and hydrophobic domains, are the fundamental components of self-assembling systems like micelles, vesicles, and liquid crystals. The distinct polar head (phenylacetamide) and nonpolar tail (tetradecyloxy chain) of this compound make it a classic amphiphile. This dual nature drives the molecule to form ordered structures in both aqueous and non-aqueous environments to minimize unfavorable interactions between its opposing parts.
In materials science, such molecules are explored for a variety of applications, including drug delivery systems, surfactants, and the creation of nanostructured materials. The self-assembly of similar long-chain N-aryl acetamides can lead to the formation of various supramolecular structures. While specific studies on the self-assembly of this compound are not widely reported, the principles of amphiphilic self-assembly strongly suggest its capability to form such architectures. The electroless deposition of poly(2-alkoxyaniline)s, which share a similar structural element, has been studied, indicating the potential of this class of compounds in forming polymeric films with interesting electronic properties. acs.org
Table 2: Potential Amphiphilic Architectures from this compound
| Architecture | Driving Force | Potential Application |
| Micelles | Self-assembly in aqueous solution to sequester hydrophobic tails from water. | Drug delivery of hydrophobic drugs, solubilization agents. |
| Vesicles/Liposomes | Formation of bilayer structures enclosing an aqueous compartment. | Encapsulation of hydrophilic drugs, model cell membranes. |
| Liquid Crystals | Temperature or concentration-dependent formation of ordered phases. | Display technologies, sensors. |
Investigative Roles in Natural Product Chemistry and Biosynthesis Pathways
Natural products are a rich source of complex and biologically active molecules. The investigation of their structures and biosynthetic pathways often involves the synthesis of related, but simpler, model compounds to understand the roles of specific functional groups or structural motifs.
Currently, there is a lack of available scientific literature that directly links this compound to the study of natural product chemistry or the elucidation of biosynthetic pathways. While aromatic acetamides are found in some natural contexts, and the biosynthesis of aromatic amines is a known metabolic process, the specific structure of this compound has not been reported as a natural product itself or as a key investigative tool in this field. chemsociety.org.ng The synthesis of derivatives of natural alkaloids like berberine (B55584) has involved aromatic acetamides, but these are structurally distinct from the compound . google.com Therefore, its role in this particular area of research remains to be explored.
Future Research Directions and Emerging Avenues
Rational Design and Synthesis of N-[2-(Tetradecyloxy)phenyl]acetamide Analogs with Modulated Properties
A foundational step in exploring the potential of this compound is the rational design and synthesis of a library of structural analogs. This would enable systematic investigation into structure-property relationships. Synthetic strategies would likely involve the acylation of substituted 2-alkoxyanilines. A common method for creating acetamides is the reaction of an appropriate amine with reagents like bromoacetyl bromide or chloroacetyl chloride. nih.govnih.gov
Key modifications could be systematically introduced to modulate the physicochemical properties of the parent molecule. These modifications can be categorized as follows:
Variation of the Alkoxy Chain: The length of the C14 tetradecyloxy chain significantly influences the molecule's hydrophobicity and potential for self-assembly. Synthesizing analogs with varying chain lengths (e.g., C8 to C18) would allow for fine-tuning these properties.
Substitution on the Phenyl Ring: Introducing electron-withdrawing (e.g., halogens, -CF₃) or electron-donating (e.g., -CH₃, -OCH₃) groups at different positions on the phenyl ring can alter the molecule's electronic profile, binding affinities, and metabolic stability. acs.orgacs.org
Modification of the Acetamide (B32628) Group: The amide moiety is a critical hydrogen-bonding component. Altering this group, for instance by replacing the acetyl group with other acyl groups or modifying the N-H bond, could profoundly impact intermolecular interactions and biological targets. acs.org
These synthetic efforts would produce a library of compounds essential for the subsequent exploration of biological activities and material properties.
| Modification Target | Proposed Changes | Potential Impact | Relevant Precedents |
| Alkoxy Chain | Vary length (C8-C20), introduce unsaturation or branching | Modulate hydrophobicity, lipophilicity, and self-assembly behavior | Design of alkoxy-phenylethylenethiosemicarbazone analogues. nih.gov |
| Phenyl Ring | Introduce substituents (e.g., -F, -Cl, -Br, -CH₃, -CF₃) at positions 3, 4, 5, or 6 | Alter electronic properties, target binding selectivity, and metabolic stability | Synthesis of substituted N-phenylacetamide and modafinil (B37608) analogues. nih.govacs.org |
| Acetamide Linker | Replace acetyl group with other acyl groups; N-alkylation | Change hydrogen bonding capacity, steric hindrance, and interaction with biological targets | Synthesis of N-arylazole acetamide derivatives. nih.gov |
Comprehensive Elucidation of Molecular Mechanisms Underlying Observed Biological Activities
While the biological profile of this compound is currently uncharacterized, its structural relatives, N-phenylacetamides, exhibit a wide range of biological effects, including anti-inflammatory, anticonvulsant, and enzyme-inhibiting activities. nih.govnih.gov A crucial future direction is to screen for and then elucidate the molecular mechanisms of this compound and its analogs.
For instance, the related compound N-(2-hydroxy phenyl)acetamide has been shown to possess anti-arthritic properties by suppressing Toll-like receptors (TLR-2 and TLR-4) and reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov Future studies on this compound could investigate similar pathways. An initial screening campaign could be followed by more in-depth mechanistic studies, including:
Target Identification: Employing techniques such as affinity chromatography or proteomics to identify specific protein binding partners.
Pathway Analysis: Once a biological effect is observed, investigating the modulation of key signaling pathways using methods like RT-PCR to measure mRNA expression of target genes or ELISAs to quantify cytokine levels. nih.gov
Enzyme Inhibition Assays: Screening against panels of relevant enzymes. For example, various acetamide derivatives have been identified as potent inhibitors of enzymes like heme oxygenase-1 (HO-1). nih.govacs.org
Understanding the hydrolysis mechanism of the acetamide bond through quantum mechanics (QM) metadynamics simulations could also provide insights into the compound's stability and potential metabolites.
Advanced Characterization of Self-Assembly and Supramolecular Chemistry in Solution and Solid States
The amphiphilic nature of this compound, with its long hydrophobic tail and polar headgroup, strongly suggests a propensity for self-assembly into ordered supramolecular structures. nih.gov This is a rich area for future research, drawing from the fields of supramolecular and colloid chemistry. pnas.org The interplay of hydrogen bonding from the amide group (C=O···H–N) and π–π stacking of the phenyl rings can drive the formation of complex architectures. acs.org
Future research should focus on characterizing these assemblies in both solution and solid states using a variety of advanced techniques:
Solution-State Analysis: Techniques like variable-temperature UV-vis spectroscopy and circular dichroism could reveal cooperative supramolecular polymerization and the formation of helical aggregates in solution. acs.org
Solid-State Characterization: Single-crystal X-ray diffraction would be invaluable for determining the precise molecular packing and intermolecular interactions. Remarkably, even simple achiral acetamides have been shown to crystallize into complex, functional structures like helical water channels. nih.gov
Microscopy: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the resulting nanostructures, such as nanofibers, ribbons, or vesicles. rsc.org
Investigating how changes in the molecular structure (as described in 8.1) or external conditions (e.g., solvent, temperature) affect the self-assembly pathway could lead to the development of novel nanomaterials. nih.gov
| Characterization Technique | Information Gained | State |
| Single-Crystal X-ray Diffraction | Precise molecular conformation, packing, and intermolecular forces (H-bonds, π-stacking). nih.gov | Solid |
| Spectroscopy (UV-vis, CD, Fluorescence) | Evidence of aggregation, cooperativity of assembly, and chirality in supramolecular structures. acs.org | Solution |
| Electron Microscopy (TEM, SEM) | Direct visualization of the morphology and dimensions of self-assembled nanostructures. rsc.org | Solid (from solution) |
| Atomic Force Microscopy (AFM) | High-resolution imaging of surface topography of assembled structures. | Solid (from solution) |
| Nuclear Magnetic Resonance (NMR) | Information on molecular dynamics and intermolecular proximity in aggregates. | Solution / Solid |
Development of High-Throughput Screening Assays for Unexplored Molecular Interactions
To efficiently explore the vast potential of the analog library, high-throughput screening (HTS) methodologies are essential. youtube.com Given the lipid-like character of this compound, HTS platforms developed for lipidomics and the study of membrane proteins are particularly relevant. nih.govnih.gov
Future work should focus on developing and implementing HTS assays to discover novel biological activities. This involves:
Assay Design: Creating robust assays in 96-well or 384-well formats. nih.gov These could be cell-based assays measuring phenotypes like lipid accumulation, cytotoxicity, or the activation of specific signaling pathways. youtube.com Imaging-based high-content screening (HCS) is particularly powerful for assessing morphological changes or protein translocation. youtube.com
Screening Execution: Screening the library of this compound analogs to identify "hits" that show activity in a particular assay.
Hit Validation: Confirming the activity of initial hits and assessing their selectivity. For instance, a screen could identify lipids that stabilize membrane proteins, a critical challenge in structural biology. nih.gov Modern analytical platforms like high-throughput LC-MS/MS can be used to profile changes in the cellular lipidome upon treatment with the compounds. acs.org
This HTS approach would rapidly generate data, pointing towards the most promising biological applications for this class of molecules.
Predictive Modeling for Structure-Function Relationships and De Novo Design
The data generated from the synthesis and screening of analogs provide the foundation for computational modeling. Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structures of the analogs with their measured biological activity. bio-hpc.eunih.gov
The typical workflow for this research avenue would be:
Data Collection: Compile the biological activity data (e.g., IC₅₀ values) for the synthesized library of analogs.
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that encode topological, electronic, and physicochemical properties.
Model Building and Validation: Use statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) to create a predictive model. researchgate.netresearchgate.net The model's robustness must be confirmed through rigorous cross-validation. researchgate.net
A validated QSAR model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov
Beyond optimizing existing scaffolds, emerging techniques in artificial intelligence allow for the de novo design of entirely new molecules. nih.govnih.gov Generative models, such as recurrent neural networks (RNNs) or graph-based models, can be trained on large datasets of known bioactive molecules. nih.govarxiv.org By fine-tuning such a model on the this compound analogs and their identified activities, the model could learn the essential features for bioactivity and propose novel, synthesizable molecules with potentially enhanced properties. nih.gov
Q & A
Q. What are the recommended synthetic routes for N-[2-(Tetradecyloxy)phenyl]acetamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions starting from phenolic precursors. A common approach includes:
- Step 1 : Alkylation of 2-hydroxyphenyl derivatives with tetradecyl bromide under basic conditions (e.g., NaOH in ethanol) to introduce the tetradecyloxy group .
- Step 2 : Acetylation of the intermediate using acetyl chloride or acetic anhydride in dichloromethane with a base (e.g., pyridine) . Optimization involves solvent selection (polar aprotic solvents enhance nucleophilic substitution), temperature control (reflux for faster kinetics), and catalyst choice. Yields can exceed 70% with rigorous purification (column chromatography or recrystallization) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., tetradecyloxy chain integration at δ 1.2–1.4 ppm) and acetamide formation (δ 2.1 ppm for CH₃CO) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 347.546 [M+H]⁺) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- In vitro assays : Test for anti-inflammatory activity via COX-1/COX-2 inhibition assays or analgesic potential using prostaglandin E₂ (PGE₂) suppression models .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
- Receptor binding studies : Radioligand displacement assays for GPCRs or enzyme targets (e.g., kinases) .
Q. What are the key stability considerations for storing this compound?
Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the acetamide group. Solubility in DMSO (10 mM stock) avoids aggregation. Monitor degradation via TLC or HPLC every 6 months .
Advanced Research Questions
Q. How can structural modifications enhance the pharmacological profile of this compound?
- SAR Studies : Replace the tetradecyloxy chain with shorter/longer alkyl groups to optimize logP and membrane permeability. Fluorine or chlorine substitution on the phenyl ring may improve target affinity .
- Prodrug strategies : Introduce esterase-cleavable groups (e.g., p-nitrophenyl esters) to enhance bioavailability .
Q. What methodologies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. primary cells) and controls.
- Meta-analysis : Compare datasets across studies using tools like PRISMA to identify confounding variables (e.g., solvent effects, incubation time) .
Q. Which computational tools predict the binding mode of this compound to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or TRPV1 channels. Validate with MD simulations (AMBER/GROMACS) .
- QSAR models : Use MOE or RDKit to correlate substituent effects with activity .
Q. How can in vivo pharmacokinetics be evaluated for this compound?
- ADME profiling :
- Absorption : Caco-2 cell monolayers for intestinal permeability.
- Metabolism : Liver microsomal assays (CYP450 isoforms) to identify major metabolites .
- Excretion : Radiolabeled studies in rodents (e.g., ¹⁴C tracking) .
Q. What strategies mitigate toxicity risks during preclinical development?
Q. How does the compound’s aggregation behavior affect experimental reproducibility?
- Dynamic Light Scattering (DLS) : Monitor particle size in buffer solutions.
- Critical micelle concentration (CMC) : Determine via fluorescence probes (e.g., pyrene assay) to avoid false positives in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
